Methyldelta-piperidinovalerate
説明
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
methyl 5-piperidin-1-ylpentanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)7-3-6-10-12-8-4-2-5-9-12/h2-10H2,1H3 |
InChIキー |
FYXPGVQYAFYJIY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCN1CCCCC1 |
製品の起源 |
United States |
類似化合物との比較
Ethyl 2-(Piperidin-4-yl)acetate
Structural Differences :
- Methyldelta-piperidinovalerate has a five-carbon valerate chain with a piperidine group at the δ-position, whereas ethyl 2-(piperidin-4-yl)acetate features a two-carbon acetate chain with a piperidine ring at the 4-position of the acetate .
- Ester Group : Methyl (CH₃) vs. ethyl (C₂H₅), affecting lipophilicity and metabolic stability.
Physicochemical Properties :
Pirisudanol Dimaleate
Structural Differences :
- Pirisudanol dimaleate contains a succinate ester and a pyridine ring, contrasting with Methyldelta-piperidinovalerate’s valerate-piperidine structure .
- Functional Groups: Pirisudanol has hydroxyl and dimethylamino groups, enhancing polarity.
Physicochemical and Pharmacological Contrasts :
Key Insight: Pirisudanol’s dimaleate salt improves solubility, a strategy that could be applied to Methyldelta-piperidinovalerate for pharmaceutical development.
(R)-2,3-Dihydroxy-3-methylvalerate
Structural Differences :
- This compound is a hydroxy fatty acid with a branched chain and hydroxyl groups, unlike Methyldelta-piperidinovalerate’s linear esterified structure .
Physicochemical Comparison :
Functional Impact: The hydroxyl groups in (R)-2,3-dihydroxy-3-methylvalerate increase solubility and metabolic complexity, whereas Methyldelta-piperidinovalerate’s ester group may render it a prodrug with delayed activation.
準備方法
Reaction Overview
Methyl δ-iodovalerate reacts with excess piperidine in benzene under heated conditions, yielding methyldelta-piperidinovalerate via an SN2 mechanism . The iodide leaving group is displaced by the piperidine nucleophile, forming the C–N bond at the δ-position of the valerate ester.
Key Reaction Parameters:
| Component | Quantity | Role |
|---|---|---|
| Methyl δ-iodovalerate | 30.0 g (0.124 mol) | Substrate |
| Piperidine | 42.5 g (0.50 mol) | Nucleophile/Base |
| Benzene | 250 mL | Solvent |
| Temperature | 60°C | Reaction condition |
| Time | 3 hours | Reaction duration |
Procedure:
-
Dissolve methyl δ-iodovalerate and piperidine in benzene.
-
Heat the mixture at 60°C for 3 hours.
-
Cool, concentrate, and purify via recrystallization or distillation.
Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where piperidine attacks the δ-carbon of the iodovalerate ester. The polar aprotic solvent (benzene) stabilizes the transition state, though its low polarity suggests potential involvement of a radical pathway under heating.
Alternative Methodologies and Comparative Analysis
Hypothetical Protocol:
| Component | Quantity | Role |
|---|---|---|
| Methyl δ-bromovalerate | 1.0 equiv | Substrate |
| Piperidine | 1.2 equiv | Nucleophile |
| PdCl₂/XPhos | 5 mol% | Catalyst |
| THF | Solvent | Reaction medium |
| Temperature | 75°C | Reaction condition |
Advantage : Higher selectivity and reduced side reactions compared to SN2.
Challenge : Requires specialized catalysts and inert conditions.
Example Conditions:
-
Substrate: Methyl 3-oxovalerate
-
Catalyst: RuCl₂(S)-BINAP
-
Pressure: 30 atm H₂
-
Yield: 97% ee (enantioselective reduction)
Limitation : Requires synthesis of δ-ketovalerate precursors, adding steps.
Optimization Strategies and Reaction Mechanisms
Solvent and Temperature Effects
Piperidine Stoichiometry
Using a 4:1 molar ratio of piperidine to iodovalerate ensures complete conversion by neutralizing HI byproducts, acting as a base.
Challenges and Practical Considerations
-
Toxicity of Benzene : Substituting with toluene or THF reduces health risks.
-
Iodide Handling : Methyl δ-iodovalerate is moisture-sensitive; storage under inert atmosphere is critical.
-
Purification : Silica gel chromatography or fractional distillation isolates the product from residual piperidine and solvents.
Q & A
Basic Research Questions
What are the recommended methodologies for synthesizing Methyldelta-piperidinovalerate, and how can purity be validated?
Synthesis should follow protocols for structurally similar heterocyclic compounds, such as microwave-assisted reactions for improved yield and reduced side products . Post-synthesis, validate purity using:
- Chromatographic techniques (HPLC or GC-MS) to identify impurities.
- Spectroscopic methods (NMR, FT-IR) to confirm molecular structure .
- Elemental analysis to verify stoichiometric ratios.
Document procedural deviations (e.g., solvent purity, temperature fluctuations) to troubleshoot batch inconsistencies .
How should researchers design initial experiments to assess Methyldelta-piperidinovalerate’s physicochemical properties?
Adopt a tiered approach:
In silico modeling (e.g., QSAR) to predict solubility, logP, and stability.
Empirical testing :
- Solubility profiles across pH gradients.
- Thermal stability via differential scanning calorimetry (DSC).
- Hydrolytic degradation studies under accelerated conditions .
Compare results with structurally analogous compounds to identify outliers requiring mechanistic investigation .
What statistical frameworks are optimal for analyzing preliminary bioactivity data?
Use hypothesis-driven analyses:
- Dose-response curves (non-linear regression) to estimate IC50/EC50 values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Power analysis to determine sample size adequacy for follow-up studies .
Report effect sizes and confidence intervals to contextualize significance beyond p-values .
Advanced Research Questions
How can researchers resolve contradictions between in vitro and in vivo efficacy data for Methyldelta-piperidinovalerate?
Systematically evaluate:
- Pharmacokinetic factors : Bioavailability, metabolic stability (e.g., liver microsomal assays).
- Experimental design : Species-specific differences, dosing regimens, and endpoint measurements .
- Data normalization : Adjust for confounding variables (e.g., protein binding in vitro vs. in vivo).
Use meta-analytic techniques to aggregate findings from independent studies and identify bias sources .
What strategies optimize the reproducibility of Methyldelta-piperidinovalerate’s synthetic protocols?
Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata standardization : Document reaction conditions (catalyst purity, solvent grade) in machine-readable formats .
- Collaborative validation : Cross-lab replication with blinded operators.
- Open-source repositories : Share raw spectral data (NMR, MS) for peer verification .
How to design a mixed-methods study investigating Methyldelta-piperidinovalerate’s mechanism of action?
Integrate:
- Quantitative : Transcriptomic/proteomic profiling to identify target pathways.
- Qualitative : Semi-structured interviews with domain experts to contextualize omics data .
Ensure alignment with PICOT criteria (Population: cell lines; Intervention: compound exposure; Comparison: untreated controls; Outcome: pathway modulation; Time: longitudinal assays) .
What meta-analysis frameworks are suitable for reconciling disparate toxicity findings across studies?
Follow PRISMA guidelines:
Systematic search : Include databases like PubMed, Embase, and preprint servers.
Risk-of-bias assessment : Use tools like ROB-2 for in vivo studies.
Statistical harmonization : Convert endpoints (e.g., LD50) to standardized metrics.
Subgroup analysis : Stratify by administration route, species, or formulation .
Methodological Guidance for Complex Scenarios
How to address challenges in long-term stability studies of Methyldelta-piperidinovalerate?
- Accelerated stability testing : Use ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH).
- Degradation product identification : LC-MS/MS coupled with molecular networking.
- Real-time monitoring : Deploy IoT-enabled sensors for continuous data collection in storage conditions .
What ethical considerations apply when transitioning from preclinical to clinical research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
